molecular formula C9H12N2O3 B1485225 ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate CAS No. 2097976-75-3

ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B1485225
CAS No.: 2097976-75-3
M. Wt: 196.2 g/mol
InChI Key: CZKJPOVXEGWRQT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate is a sophisticated, multifunctional chemical building block exclusively for research applications. Its structure incorporates two highly reactive sites: a formyl group at the 4-position of the pyrazole ring and an ethyl ester group separated by a three-carbon spacer. This arrangement is strategically valuable in organic and medicinal chemistry. The 4-formyl group on the pyrazole ring is a prime handle for further elaboration. It readily undergoes condensation reactions with amines to form Schiff bases or with active methylene compounds, serving as a key precursor in the synthesis of more complex heterocyclic systems like chromenes and other fused structures via reactions similar to the Knoevenagel condensation or Baker-Venkataraman rearrangement . Simultaneously, the terminal ethyl ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or subjected to other transformations, allowing researchers to fine-tune the molecule's properties. The pyrazole core is a privileged scaffold in drug discovery, featured in a significant number of approved pharmaceuticals and investigational compounds across a wide spectrum of therapeutic areas . These include anticancer agents (e.g., Ibrutinib, Ruxolitinib), anti-infectives, kinase inhibitors, and anti-inflammatory drugs . Consequently, this compound is of high interest for constructing novel molecular libraries and in the structure-activity relationship (SAR) optimization of lead compounds targeting these pathways. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 3-(4-formylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)3-4-11-6-8(7-12)5-10-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKJPOVXEGWRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring bearing a formyl substituent is typically prepared via cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors. Two main approaches are prevalent:

Introduction of the Formyl Group (4-Formyl Substitution)

The formyl group at the 4-position of the pyrazole ring is commonly introduced via the Vilsmeier-Haack reaction , a classical method for formylation of aromatic and heteroaromatic compounds:

  • Vilsmeier-Haack Reaction on Pyrazole Derivatives:
    The reaction involves treating pyrazole precursors or their hydrazones with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide. This reaction selectively introduces the formyl group at the 4-position of the pyrazole ring.

  • Alternative Formylation via POCl3/DMF Complex:
    Semicarbazones derived from alkyl or aryl methyl ketones undergo formylation with POCl3/DMF to yield 3-substituted pyrazole-4-carbaldehydes, which are structurally related to the target compound.

Preparation of the Ethyl Propanoate Side Chain

The ethyl 3-propanoate substituent at the 1-position of the pyrazole can be introduced by:

Representative Synthetic Route to Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Based on the literature and experimental protocols, a plausible synthetic sequence is:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of hydrazone React methyl ketone derivative with hydrazine Hydrazone intermediate
2 Cyclization to pyrazole Cyclocondensation with ethyl 3-bromopropanoate or β-ketoester 1-substituted pyrazole with ethyl propanoate side chain
3 Formylation (Vilsmeier-Haack) POCl3 and DMF at controlled temperature Introduction of 4-formyl group on pyrazole ring
4 Purification Column chromatography or recrystallization Pure this compound

This sequence is supported by the general methodologies for pyrazole-4-carbaldehyde synthesis and regioselective pyrazole functionalization.

Detailed Experimental Findings and Reaction Conditions

  • Vilsmeier-Haack Formylation:

    • Typically carried out at 0–25 °C to avoid side reactions.
    • The pyrazole or hydrazone precursor is treated with a mixture of POCl3 and DMF.
    • The reaction proceeds via formation of an iminium intermediate, which electrophilically attacks the pyrazole ring to install the formyl group at the 4-position.
  • Regioselectivity in Pyrazole Formation:

    • Using arylhydrazine hydrochlorides with trichloromethyl enones in methanol under reflux yields predominantly 1,3-regioisomers, which can be converted to carboxyalkyl pyrazoles after methanolysis.
    • Free hydrazines favor 1,5-regioisomers, indicating that hydrazine type and reaction conditions critically influence the substitution pattern.
  • Yield and Purification:

    • Yields for pyrazole-4-carbaldehyde derivatives typically range from moderate to high (41–97%) depending on substituents and reaction conditions.
    • Purification is commonly achieved by silica gel column chromatography using hexanes and ethyl acetate mixtures.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Vilsmeier-Haack Formylation Pyrazole or hydrazone precursors POCl3, DMF 0–25 °C, several hours Moderate to high (50–90%) Selective 4-formylation on pyrazole ring
Cyclocondensation with Trichloromethyl Enones Trichloromethyl enones, arylhydrazine hydrochlorides Methanol, reflux 16 h reflux 41–97% Regioselective formation of 1,3-substituted pyrazoles, followed by methanolysis to carboxyalkyl derivatives
Alkylation of Pyrazole N-1 Pyrazole, ethyl 3-bromopropanoate Base (e.g., K2CO3) Room temperature to reflux Variable Introduces ethyl 3-propanoate substituent at N-1

Mechanistic Insights

  • The Vilsmeier-Haack reaction proceeds through electrophilic aromatic substitution on the pyrazole ring, favoring the 4-position due to electronic and steric factors.

  • The cyclocondensation reaction with trichloromethyl enones involves initial nucleophilic attack by hydrazine nitrogen, cyclization, and dehydration to form pyrazole, followed by methanolysis converting the trichloromethyl group to carboxyalkyl functionality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ethyl 3-(4-carboxy-1H-pyrazol-1-yl)propanoate.

    Reduction: Ethyl 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate serves as a versatile scaffold in the synthesis of various bioactive compounds. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research indicates that modifications to the pyrazole ring can significantly enhance biological activity.

Key Findings:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. For instance, naphthyl-substituted pyrazole-derived hydrazones demonstrated considerable efficacy against these pathogens, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .
  • Anticancer Potential: Research has also explored the anticancer properties of pyrazole derivatives. Certain modifications to the this compound structure have shown promising results in inhibiting cancer cell proliferation .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methodologies that involve the condensation of suitable precursors. The compound can be synthesized via reactions involving arylhydrazines and α,β-unsaturated carbonyl compounds, which yield diverse pyrazole derivatives with varying substituents.

Synthesis Techniques:

  • Regioselective Synthesis: Recent advancements have led to regioselective methods for synthesizing substituted pyrazoles. For example, reactions conducted under controlled conditions can yield specific isomers with high selectivity .
  • Green Chemistry Approaches: Innovative synthetic routes utilizing environmentally friendly solvents and reagents are being developed to enhance the sustainability of producing pyrazole derivatives .

Case Studies and Research Insights

Several studies have documented the applications of this compound in medicinal chemistry.

Study Focus Findings
Huang et al. (2018)Antimicrobial ActivityDeveloped naphthyl-substituted pyrazole derivatives with significant activity against MRSA .
MDPI Study (2020)Synthesis TechniquesHighlighted effective synthetic routes leading to high yields of pyrazole derivatives .
PMC Article (2020)Anticancer PropertiesExplored the anticancer capabilities of modified pyrazoles derived from this compound .

Mechanism of Action

The mechanism of action of ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-(4-Formyl-1H-Pyrazol-1-yl)Propanoate

  • Structural Difference : Methyl ester vs. ethyl ester.
  • Properties :
    • Molecular weight: 208.22 g/mol (vs. ~222.24 g/mol for ethyl ester).
    • Physical state: White crystalline solid.
    • Reactivity: Used in synthesizing (E,Z)-3-(1-[2-(methoxycarbonyl)ethyl]-1H-pyrazol-4-ylmethylidene)-2-oxindole, yielding an 84% product as a 1:3.5 E/Z isomer mixture.
  • Functional Impact : Methyl esters generally exhibit higher volatility and lower lipophilicity than ethyl esters, affecting applications in drug delivery or fragrance formulations.

Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate

  • Structural Difference : Iodo substituent at pyrazole 4-position vs. formyl group.
  • Properties :
    • Molecular formula: C$7$H$9$IN$2$O$2$.
    • Applications: Iodo groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in medicinal chemistry.
  • Functional Impact : The iodo substituent introduces steric bulk and electronic effects, contrasting with the formyl group’s electrophilic reactivity.

Ethyl 1-Benzyl-3-(4-Methylphenyl)Propanoate

  • Structural Difference : Benzyl and 4-methylphenyl substituents on pyrazole vs. formyl group.
  • Properties :
    • Crystal structure confirms planar pyrazole ring and ethyl ester conformation.
    • Applications: Pyrazole derivatives with aryl groups are explored for antimicrobial and anticancer activities.

Ethyl 3-(Methylthio)Propanoate

  • Structural Difference : Methylthio group vs. pyrazole-formyl system.
  • Properties :
    • Key aroma compound in pineapple pulp and core, with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp.
  • Functional Impact : Thioesters are critical in flavor chemistry due to low odor thresholds, unlike the formyl-pyrazole’s synthetic utility.

Comparative Data Table

Compound Molecular Formula Key Substituent Applications Key Reference
This compound C$9$H${12}$N$2$O$3$ 4-formyl, ethyl ester Drug intermediates, Schiff base synthesis
Mthis compound C${10}$H${12}$N$2$O$3$ 4-formyl, methyl ester Isomer synthesis (E/Z ratios)
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate C$7$H$9$IN$2$O$2$ 4-iodo, ethyl ester Cross-coupling reactions
Ethyl 1-benzyl-3-(4-methylphenyl)propanoate C${20}$H${22}$N$2$O$2$ Benzyl, 4-methylphenyl Crystallography, drug design
Ethyl 3-(methylthio)propanoate C$6$H${12}$O$_2$S Methylthio, ethyl ester Flavor and fragrance industry

Research Findings and Implications

  • Synthetic Utility: The formyl group in this compound enables nucleophilic additions, distinguishing it from iodo or methylthio analogs.
  • Biological Relevance : Pyrazole derivatives with electron-withdrawing groups (e.g., formyl) show enhanced bioactivity compared to alkyl-substituted variants.
  • Physical Properties : Ethyl esters generally improve membrane permeability in drug candidates over methyl esters, though this requires further validation for this specific compound.

Biological Activity

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of pyrazoles allows them to interact with various biological targets, influencing numerous biochemical pathways and cellular processes .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : Pyrazole derivatives can act as inhibitors for enzymes involved in metabolic processes. For example, they may inhibit xanthine oxidase, an enzyme linked to uric acid production, thus providing a therapeutic avenue for conditions like gout .
  • Cell Signaling Modulation : These compounds can influence cell signaling pathways that regulate cell growth, differentiation, and apoptosis. They may activate or inhibit specific pathways, resulting in altered gene expression profiles and cellular responses .

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Structural Characteristics : The compound contains a pyrazole ring that enhances its reactivity with biological molecules. This structure allows for interactions via hydrogen bonding and hydrophobic interactions .
  • Solubility and Stability : Its solubility in organic solvents facilitates its use in various biochemical assays. Stability studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for in vivo applications .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity TypeAssay/ModelResult/EffectReference
AntimicrobialBacterial strains (E. coli)Significant inhibition at 40 µg/mL
Anti-inflammatoryLPS-induced NO productionInhibition of TNF-α production
Enzyme InhibitionXanthine oxidaseModerate inhibition (IC50 = 72.4 µM)
CytotoxicityCancer cell linesInduced apoptosis in treated cells

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : In vitro assays showed that this compound could effectively reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in treating inflammatory diseases .
  • Cancer Research : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, warranting further investigation into its anticancer properties .

Q & A

Basic: What are the standard synthetic routes for ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, alkylation, or esterification. For example, pyrazole derivatives are often synthesized via nucleophilic substitution or cyclization reactions. Key factors affecting yield include:

  • Reagent stoichiometry : Precise molar ratios of reactants (e.g., pyrazole derivatives and ester precursors) minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for pyrazole functionalization .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetic energy and thermal degradation .

Advanced: How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

Methodological Answer:
DoE minimizes experimental iterations by systematically varying parameters:

  • Factorial design : Test interactions between variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to predict maximum yield. For instance, a central composite design can map the effect of reaction time and pH on product purity .
  • Taguchi methods : Robustly optimize parameters for scale-up, reducing variability in batch processes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., formyl proton at δ 9.8–10.2 ppm and pyrazole ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups .

Advanced: How can computational chemistry predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., activation energy for formyl group reactions) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility and stability.
  • QSPR/QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with physicochemical properties for stability assessment .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

Methodological Answer:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay artifacts .
  • Target validation : Use CRISPR/Cas9 or siRNA to confirm molecular targets (e.g., kinase inhibition).
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line variability) .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
  • Melting point analysis : Compare observed vs. literature values (if available) to confirm crystallinity.
  • Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced: What role do solvent and catalyst selection play in the regioselective synthesis of this compound?

Methodological Answer:

  • Solvent effects : Polar solvents stabilize transition states for formylation at the pyrazole 4-position. For example, DMF enhances nucleophilic attack on the formyl donor .
  • Catalytic control : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the pyrazole ring’s nitrogen-rich regions .
  • Microwave-assisted synthesis : Accelerate regioselective reactions by reducing side-product formation through rapid heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

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